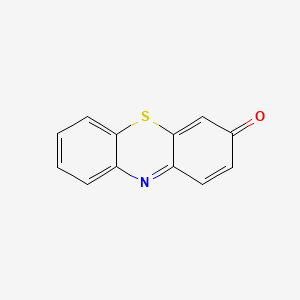

3H-Phenothiazin-3-one

Beschreibung

Overview of Phenothiazine (B1677639) Class and 3H-Phenothiazin-3-one Moiety in Heterocyclic Chemistry

The phenothiazine class of compounds is characterized by a tricyclic structure where a central thiazine (B8601807) ring is fused to two benzene (B151609) rings. igi-global.com This core structure, with its nitrogen and sulfur heteroatoms, provides a versatile scaffold for chemical modifications, leading to a vast array of derivatives with diverse applications. igi-global.comresearchgate.net this compound, with its chemical formula C₁₂H₇NOS, is a specific derivative within this class, distinguished by the presence of a carbonyl group. smolecule.comcymitquimica.com

Historical Context and Significance of Phenothiazine Derivatives

The history of phenothiazine derivatives is rich and impactful, dating back to the late 19th century with the synthesis of methylene (B1212753) blue in 1876. wikipedia.org Initially utilized as a dye, methylene blue's therapeutic potential was later discovered, marking the beginning of the exploration of phenothiazines in medicine. wikipedia.orgvedantu.com The mid-20th century saw a revolution in psychiatry with the development of chlorpromazine, a phenothiazine derivative that became a cornerstone in the treatment of psychosis. wikipedia.orginhn.orgnih.gov This breakthrough spurred extensive research into other derivatives, leading to the discovery of compounds with antihistaminic, antiemetic, and other pharmacological properties. vedantu.comresearchgate.net The journey of phenothiazines from industrial dyes to essential medicines underscores their profound significance in chemical and medical history. nih.govchemicalbook.com

Relevance of this compound as a Core Structure for Derivatives

The this compound moiety serves as a crucial building block for the synthesis of a wide range of new chemical entities. The presence of the carbonyl group enhances its reactivity, making it a valuable precursor for various chemical modifications. cymitquimica.com Researchers have utilized this core structure to develop novel compounds with potential applications in diverse fields. For instance, it has been employed as a scaffold for creating new drug candidates targeting conditions like cancer and neurodegenerative diseases. evitachem.com The adaptability of the this compound structure allows for systematic modifications, enabling the exploration of structure-activity relationships and the design of molecules with specific desired properties. ontosight.aimdpi.com

Scope and Research Significance of this compound Studies

The investigation of this compound and its derivatives extends across multiple scientific domains, highlighting its interdisciplinary importance.

Interdisciplinary Importance in Chemical and Biological Sciences

In the realm of chemical sciences, this compound is a subject of interest for its synthetic utility and unique chemical properties. smolecule.com Its role as a photocatalyst in organic reactions, such as the aerobic oxidation of sulfides to sulfoxides, demonstrates its potential in developing sustainable chemical methodologies. bohrium.comresearchgate.net In the biological sciences, the phenothiazine core of this compound is associated with a broad spectrum of biological activities. cymitquimica.comontosight.ai Derivatives of phenothiazine have been investigated for their antimicrobial, antifungal, antiviral, and anticancer properties. researchgate.netontosight.ai Furthermore, the study of phenothiazine derivatives contributes to our understanding of neuropharmacology, given their historical and ongoing use in treating psychiatric disorders. wikipedia.orgbilkent.edu.tr

Current Research Landscape and Future Directions

The current research landscape for this compound and its analogues is dynamic and multifaceted. Recent studies continue to explore its potential in various applications. For example, research has investigated its use as a corrosion inhibitor for metals. smolecule.com In the field of materials science, water-soluble phenothiazine derivatives can be electropolymerized to create conductive polymers with applications in biosensors and biofuel cells. wikipedia.orgchemicalbook.com

Future research is likely to focus on several key areas:

Development of Novel Therapeutics: The synthesis and evaluation of new this compound derivatives as potential therapeutic agents for a range of diseases will remain a primary focus. nih.govacs.org

Advanced Materials: Further exploration of the optoelectronic properties of phenothiazine-based compounds could lead to the development of new materials for applications in electronics and photonics. researchgate.netresearchgate.net

Green Chemistry: The application of this compound as a photocatalyst in environmentally friendly chemical transformations is a promising area for future investigation. bohrium.com

Compound Names Table

| Compound Name |

| This compound |

| Methylene blue |

| Chlorpromazine |

| Promethazine |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NOS | nih.gov |

| Molecular Weight | 213.26 g/mol | nih.gov |

| Appearance | Solid crystalline substance | evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide; less soluble in water. | evitachem.com |

| IUPAC Name | phenothiazin-3-one | nih.gov |

| CAS Number | 581-30-6 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCCFHSXQHWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073912 | |

| Record name | 3H-Phenothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-30-6 | |

| Record name | Phenothiazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenothiazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOTHIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YML4NNP1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3h Phenothiazin 3 One

Classical Synthetic Routes to 3H-Phenothiazin-3-one and its Derivatives

Classical synthesis of the this compound core structure predominantly relies on the condensation of o-aminothiophenols with benzoquinones. This approach builds the tricyclic phenothiazine (B1677639) system in a direct manner.

Condensation Reactions with o-Aminothiophenols and Benzoquinones

A primary and well-established method for synthesizing this compound involves the condensation reaction between an o-aminothiophenol (or its substituted derivatives) and a benzoquinone. This reaction typically utilizes a 1:2 molar ratio of the o-aminothiophenol to the quinone. The process is a direct route to forming the phenothiazinone skeleton.

The condensation reaction to form this compound is often carried out under mild conditions.

Temperature: The reaction can be effectively conducted at a range of temperatures, from as low as -10°C up to ambient room temperature.

Catalysts: A notable feature of this synthetic route is that it generally does not require a catalyst or a coupling agent to proceed.

Solvents: The choice of solvent is crucial for the reaction's success. Polar solvents are typically employed. Preferred solvents include lower alkanols such as methanol (B129727) and ethanol (B145695), as well as acetic acid. Mixtures of these solvents with water can also be utilized. The selection of an appropriate solvent is a key aspect of optimizing the reaction, as will be discussed in the following section.

Interactive Data Table: Reaction Conditions for Condensation Synthesis

| Parameter | Condition | Notes |

| Temperature | -10°C to Ambient | Reaction proceeds readily at room temperature. |

| Catalyst | None required | Simplifies the reaction setup and purification. |

| Solvents | Polar Solvents | Methanol, Ethanol, Acetic Acid, or mixtures with water are preferred. |

Optimizing the yield of this compound from the condensation reaction hinges on strategic control of the reaction conditions.

One key strategy for maximizing the yield is the selection of a solvent that dissolves the reactants (o-aminothiophenol and benzoquinone) and the byproducts, but in which the desired this compound product is substantially insoluble. This facilitates the direct recovery of the product in a relatively pure form through simple filtration. For instance, in a specific synthesis, a solution of o-mercaptoaniline in methanol was added to a suspension of quinone in methanol. The resulting this compound, being insoluble in methanol, precipitated out of the solution and was collected by filtration, achieving a yield of 61.49%.

Oxidation of 10H-Phenothiazine and Related Precursors

An alternative major pathway to this compound involves the oxidation of 10H-phenothiazine or its derivatives. The oxidation can target different atoms in the phenothiazine core, including the sulfur and nitrogen atoms, as well as the carbon atoms of the aromatic rings. The formation of this compound is a result of C-oxidation of the phenothiazine nucleus. The degradation of phenothiazine in an acidic, oxygen-saturated medium can lead to the formation of this compound alongside other products like phenothiazine 5-oxide mdpi.com.

Role of Oxidizing Agents (e.g., FeCl3, K2Cr2O7, MnO2, Ceric Ammonium Nitrate, Sodium Periodate)

A variety of oxidizing agents can be employed to convert 10H-phenothiazine and its precursors to oxidized products, including this compound. The choice of oxidant can influence the reaction's selectivity and outcome.

Ferric Chloride (FeCl₃): Iron(III) ions are known to oxidize phenothiazines in acidic media, leading to the formation of colored oxidation products. This property is often utilized in analytical applications for the detection of phenothiazine derivatives.

Potassium Dichromate (K₂Cr₂O₇): The kinetics of phenothiazine oxidation have been studied using potassium dichromate in a sulfuric acid medium. The reaction is first order with respect to both the phenothiazine substrate and the oxidant.

Manganese Dioxide (MnO₂): Manganese(III) complexes have been shown to cause the oxidative degradation of phenothiazine derivatives. The reaction proceeds through a two-step mechanism involving the formation of a stable phenothiazine radical intermediate, which is then further oxidized to a dication that subsequently hydrolyzes to phenothiazine 5-oxide.

Ceric Ammonium Nitrate (CAN): As a one-electron oxidizing agent, CAN is utilized in various organic syntheses. It can oxidize sulfides to sulfoxides and has been used as a catalyst in the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes, which are structurally related to the synthesis of phenothiazines.

Sodium Periodate (B1199274) (NaIO₄): Sodium periodate has been effectively used as an oxidizing agent in a one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones. This reaction involves the initial oxidation of a precursor followed by condensation and a subsequent oxidation step.

Interactive Data Table: Oxidizing Agents for Phenothiazine

| Oxidizing Agent | Application/Observation |

| Ferric Chloride (FeCl₃) | Oxidizes phenothiazines in acidic media to form colored products. |

| Potassium Dichromate (K₂Cr₂O₇) | Used to study the kinetics of phenothiazine oxidation. |

| Manganese Dioxide (MnO₂) | Facilitates oxidative degradation of phenothiazine derivatives via a radical intermediate. |

| Ceric Ammonium Nitrate (CAN) | Acts as a one-electron oxidant in related heterocyclic syntheses. |

| Sodium Periodate (NaIO₄) | Employed in the one-pot synthesis of substituted 3H-phenothiazin-3-ones. |

Temperature and Solvent Effects

Temperature and the choice of solvent are critical parameters that can significantly impact the outcome of the oxidation of 10H-phenothiazine.

Temperature: The temperature can influence the distribution of oxidation products. For instance, in the degradation of 10-methylphenothiazine, the formation of this compound is favored at higher temperatures and low pH values, while the main degradation product under other conditions is 10-methylphenothiazine 5-oxide mdpi.com.

Solvent Effects: The nature of the solvent can affect the oxidation process. The electrochemical oxidation of a 10H-phenothiazine derivative has been studied in different solvents, including acetonitrile, dimethyl sulfoxide, and chloroform, demonstrating that the solvent can modulate the oxidation potential. The composition of the solvent system during extraction and sample preparation of phenothiazine drugs has also been shown to influence the extent of their oxidation. The distribution of products from reactions involving phenothiazine derivatives can be highly dependent on the solvent used, with different outcomes observed in solvents like DMF versus toluene.

Advanced and Green Synthesis Approaches

Recent advancements in synthetic organic chemistry have emphasized the development of methodologies that are not only efficient but also environmentally benign. In the context of this compound and its derivatives, significant progress has been made in developing advanced and green synthesis approaches that minimize waste, reduce energy consumption, and utilize safer reagents. These modern strategies, including one-pot syntheses and biocatalytic methods, offer substantial improvements over traditional multi-step procedures.

One-Pot Synthetic Strategies for this compound and Substituted Analogs

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a highly efficient approach for constructing complex molecules like 3H-phenothiazin-3-ones. nih.gov This methodology is advantageous as it avoids the lengthy separation processes and purification of intermediate compounds, thus saving time, resources, and reducing chemical waste. nih.govnih.gov

A notable one-pot process has been developed for a series of novel 2-thio-substituted-3H-phenothiazin-3-ones. beilstein-archives.org This method effectively combines a four-step reaction sequence into a single procedural operation. beilstein-archives.orgbeilstein-archives.org The synthesis involves the initial reaction of 1,4-benzoquinone (B44022) with an alkylthiol in the presence of sodium periodate (NaIO₄). This is followed by condensation with 2-aminothiophenol and a subsequent oxidation step, again with sodium periodate, to yield the final products. beilstein-archives.orgbeilstein-archives.org

The one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones proceeds through a well-defined sequence of reactions orchestrated within a single vessel. beilstein-archives.org The key steps are:

Thiol Addition: An alkylthiol is added to 1,4-benzoquinone.

In Situ Oxidation: Sodium periodate oxidizes the resulting intermediate.

Condensation: 2-aminothiophenol is introduced and condenses with the in situ-generated 2-alkylthio-1,4-benzoquinone intermediate. The resonance structure of this intermediate activates the benzoquinoid ring, making the C-5 position electrophilic and susceptible to nucleophilic attack by the aminothiophenol. beilstein-archives.org

Final Oxidation/Cyclization: A second oxidation step, driven by sodium periodate, facilitates the cyclization to form the tricyclic phenothiazinone core. beilstein-archives.orgbeilstein-archives.org

This streamlined process, where four distinct steps are treated as one, represents a significant improvement in synthetic efficiency. beilstein-archives.org

The primary advantage of the one-pot strategy lies in its enhanced efficiency and often improved yields compared to traditional stepwise methods. nih.gov By eliminating the need for isolation and purification of intermediates, one-pot reactions can significantly reduce material loss. nih.gov For the synthesis of 2-thio-substituted-3H-phenothiazin-3-ones, the one-pot method is considered a more efficient use of reagents to obtain the desired final product. beilstein-archives.org

| Synthetic Strategy | Key Features | Advantages | Reported Yields for Analogs |

|---|---|---|---|

| Stepwise Synthesis | Isolation and purification of intermediates at each step. | Allows for characterization of intermediates. | Generally lower overall yields due to material loss at each stage. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel without isolating intermediates. beilstein-archives.org | Higher efficiency, reduced waste, time and cost savings. nih.govbeilstein-archives.org | Yields for 2-thio-substituted analogs (6a-g) are reported to be effectively synthesized. beilstein-archives.org |

Biocatalytic Syntheses (e.g., Laccase-Catalyzed Couplings)

Biocatalysis has emerged as a powerful tool in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. frontiersin.orgresearchgate.net For the synthesis of this compound, laccase enzymes have proven to be particularly effective, offering an environmentally friendly alternative to conventional chemical methods. osti.govsmolecule.com Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a wide range of substrates, such as phenols, amines, and thiols, using only atmospheric oxygen as the oxidant and producing water as the sole byproduct. nih.govrsc.org

The laccase-mediated synthesis of phenothiazines is achieved by the coupling of reactants like 2-aminothiophenol with hydroquinones or quinones in an aqueous solution. osti.govnih.gov For instance, the laccase from Pycnoporus cinnabarinus has been successfully used to mediate the formation of both 3-hydroxy- and 3-oxo-phenothiazines in a single reaction. nih.govacs.org

Laccases exhibit broad substrate specificity, enabling them to oxidize a variety of phenolic and amine compounds. nih.gov The catalytic cycle involves the one-electron oxidation of the substrate by the enzyme's copper-containing active site, generating radical intermediates. nih.govrsc.org These radicals can then undergo coupling reactions to form new C-C, C-O, C-N, or C-S bonds. nih.gov

The proposed mechanism for the laccase-facilitated synthesis of this compound from 2-aminothiophenol and a 1,4-quinone involves several steps:

Initial Nucleophilic Addition: The aromatic amino group of 2-aminothiophenol attacks a carbonyl group of the 1,4-quinone to form an imine. osti.gov

Second Nucleophilic Addition: This is followed by the addition of the sulfur nucleophile to an adjacent carbon on the quinone ring. osti.gov

Tautomerization and Cyclization: Subsequent tautomerization yields a phenothiazine intermediate. osti.gov

Final Oxidation: The laccase enzyme is crucial for catalyzing the final oxidation step, converting the phenothiazine form to the more stable this compound (phenothiazone) structure, which leads to higher product yields. osti.gov

It has been found that directly coupling 2-aminothiophenol with 1,4-quinones in the presence of laccase gives significantly higher product yields compared to systems where the quinone is generated in situ from a hydroquinone (B1673460). osti.gov While a previous attempt at a fully biocatalytic process starting from hydroquinone resulted in a low yield (21%), the optimized approach using pre-formed quinones substantially increases the efficiency. osti.gov

The use of laccase-catalyzed synthesis aligns with several core principles of green chemistry. mdpi.comwits.ac.za This biocatalytic approach is considered an environmentally benign methodology for producing phenothiazinones. smolecule.com

Key green chemistry benefits include:

Mild Reaction Conditions: The enzymatic reactions are typically carried out in aqueous buffer solutions at room temperature and atmospheric pressure, reducing energy consumption. nih.govacs.org

Avoidance of Organic Solvents: Utilizing water as the solvent minimizes the use and disposal of hazardous organic solvents. researchgate.netnih.govacs.org

Safe Oxidant and Byproduct: The process uses molecular oxygen from the air as the ultimate oxidant, and the only byproduct is water, making it an inherently clean process. rsc.org

High Selectivity: Enzymes often provide exquisite chemo-, regio-, and stereoselectivity, which can simplify reaction pathways and reduce the need for protecting groups. researchgate.net

These factors make biocatalytic routes, such as laccase-mediated couplings, highly attractive for the sustainable production of this compound and related compounds. osti.govsmolecule.com

| Green Chemistry Principle | Application in Laccase-Mediated Synthesis | Reference |

|---|---|---|

| Safer Solvents and Auxiliaries | Reactions are performed in aqueous buffer systems. | nih.govacs.org |

| Design for Energy Efficiency | Operates under mild conditions (room temperature, atmospheric pressure). | acs.org |

| Use of Renewable Feedstocks | Enzymes are renewable biocatalysts. | mdpi.com |

| Catalysis | Laccase is a highly efficient and selective catalyst. | osti.govnih.gov |

| Prevention | The primary byproduct is water, minimizing waste. | rsc.org |

Photocatalytic Oxidation Methods for Sulfides to Sulfoxides using this compound

This compound has been identified as an effective photoorganocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides. bohrium.comresearchgate.net This method represents a greener alternative to many traditional sulfoxidation protocols, which often rely on excess or hazardous oxidants. bohrium.comresearchgate.net The photocatalytic system utilizes a very low catalyst loading of this compound (0.05 mol%), with molecular oxygen from the air serving as the sole oxidant. researchgate.net The reaction is typically irradiated with a blue LED lamp. researchgate.net

Two primary protocols have been developed. A "green" protocol uses a mixture of methanol and water as the solvent, with reaction times ranging from 14 to 60 hours. bohrium.com A second, faster protocol employs chloroform as the solvent, reducing reaction times to 7 to 24 hours. bohrium.com

The methodology is applicable to a wide range of substrates, successfully oxidizing both alkyl-aryl and alkyl-alkyl sulfides. researchgate.net However, aryl-aryl sulfides were not successfully oxidized under these conditions. bohrium.com Mechanistic studies, including quenching and fluorescence experiments, suggest that the reaction proceeds via a singlet oxygen mechanism for both alkyl-alkyl and alkyl-aryl sulfides. bohrium.com This photocatalytic method has been successfully applied to the synthesis of pharmaceutically active compounds such as Modafinil and the natural product Sulforaphane. researchgate.net

Table 1: Substrate Scope for Photocatalytic Oxidation of Sulfides using this compound Data compiled from research findings. researchgate.net

| Sulfide (B99878) Substrate | Product (Sulfoxide) | Yield (%) Protocol A (MeOH/H₂O) | Yield (%) Protocol B (CHCl₃) |

| Thioanisole | Methyl phenyl sulfoxide | 91 | 95 |

| 4-Methylthioanisole | 4-Methylphenyl methyl sulfoxide | 90 | 94 |

| 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 88 | 92 |

| Benzyl methyl sulfide | Benzyl methyl sulfoxide | 85 | 89 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 80 | 83 |

| Diallyl sulfide | Diallyl sulfoxide | 75 | 78 |

Synthesis of Specific Derivatives of this compound

The synthesis of sulfoxides (S-oxides) and sulfones (S,S-dioxides) of the this compound ring system has been explored. duke.eduacs.org These oxidized derivatives are characterized by their pronounced reactivity, which often prevents their direct isolation. duke.edu Instead, they are typically generated in situ and trapped with various nucleophiles such as water, alcohols, or amines to form stable adducts. duke.edu For example, the monoadduct of 3-oxo-3H-phenothiazine 5,5-dioxide with n-propylamine has been shown to rearrange into a derivative of the novel oxazolo[5,4-c]phenothiazine ring system. duke.edu

In addition to chemical oxidation methods, electrochemical approaches have been developed for the synthesis of phenothiazine S-oxides and S,S-dioxides. chemrxiv.org An electrochemical reaction platform allows for the controlled formation of these metabolites on a multi-milligram scale. chemrxiv.org This method provides a tractable route to obtaining Phase I drug metabolites of phenothiazine-based medications, which is critical for understanding their biological activity. chemrxiv.org The oxidation of the sulfur atom to a sulfoxide or sulfone significantly alters the electron density of the phenothiazine ring system, converting the electron-donating sulfide into an electron-withdrawing group. nih.gov

Methods for the preparation of substituted 3H-phenothiazin-3-ones include the synthesis of methoxy-derivatives. A patented process describes the preparation of 2,7-dimethoxy-3H-phenothiazin-3-one. google.com The synthesis involves the reaction of 1 mole of 2-amino-5-methoxy thiophenol with 2 moles of 2-methoxy-p-benzoquinone in a polar solvent, such as methanol, at room temperature. google.com This reaction proceeds without the need for a catalyst or coupling agent. google.com

In a related context, the synthesis of 1-methyl and 3-methyl phenothiazines, which can serve as precursors to other derivatives, is achieved through a Smiles rearrangement of 2-formamido-3-methyl or 5-methyl-2′-nitro diphenylsulfides. researchgate.net These diphenylsulfides are obtained from the condensation of the corresponding 2-amino-methylbenzenethiols with o-halonitrobenzenes, followed by formylation. researchgate.net

A series of novel 2-thio-substituted-3H-phenothiazin-3-ones can be efficiently prepared using a one-pot synthesis methodology. beilstein-archives.orgbeilstein-archives.org This procedure involves a four-step reaction sequence that is run concurrently in a single vessel. beilstein-archives.org The synthesis begins with the reaction of 1,4-benzoquinone with an alkylthiol in the presence of the oxidizing agent sodium periodate (NaIO₄). beilstein-archives.org The resulting in situ-generated 2-alkylthio-1,4-benzoquinone is then condensed with 2-aminothiophenol. A subsequent oxidation, also driven by sodium periodate, yields the final 2-thio-substituted-3H-phenothiazin-3-one product. beilstein-archives.orgbeilstein-archives.org

The mechanism involves the initial formation of the 2-alkylthio-1,4-benzoquinone, which activates the benzoquinone ring, making the C-5 position electrophilic and susceptible to nucleophilic attack by the sulfur atom of 2-aminothiophenol. beilstein-archives.org An intramolecular condensation between the amino group and a carbonyl group, followed by oxidation, completes the formation of the heterocyclic system. beilstein-archives.org This one-pot method is an improvement over stepwise syntheses, providing yields ranging from 20% to 41%. beilstein-archives.org

Table 2: One-Pot Synthesis of 2-(Alkylthio)-3H-phenothiazin-3-ones Data from Odens Jr., H. H., et al., Beilstein Archives, 2022. beilstein-archives.org

| Alkylthiol Reactant | R Group | Product | Isolated Yield (%) |

| Ethanethiol | Ethyl | 2-(Ethylthio)-3H-phenothiazin-3-one | 35 |

| 1-Propanethiol | n-Propyl | 2-(Propylthio)-3H-phenothiazin-3-one | 41 |

| 1-Butanethiol | n-Butyl | 2-(Butylthio)-3H-phenothiazin-3-one | 38 |

| Cyclohexylthiol | Cyclohexyl | 2-(Cyclohexylthio)-3H-phenothiazin-3-one | 25 |

| Benzylthiol | Benzyl | 2-(Benzylthio)-3H-phenothiazin-3-one | 20 |

The phenothiazine core is amenable to derivatization through nucleophilic aromatic substitution (SNAr) reactions, providing a metal-free pathway to highly functionalized derivatives. mdpi.com For instance, 10-phenylphenothiazine derivatives can be synthesized by reacting phenothiazine with various polyfluoroarenes in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF). mdpi.com This reaction is often highly selective, affording para-substituted products in good yields. mdpi.com

The resulting polyfluoroarene-bearing phenothiazine derivatives can then undergo a second SNAr reaction, allowing for the introduction of other nucleophiles to create more complex structures. mdpi.com This sequential substitution strategy enables the synthesis of a diverse library of phenothiazine compounds with tailored electronic properties, which have potential applications as photocatalysts. mdpi.com

The this compound framework can be incorporated into larger, more complex polycyclic systems. These syntheses often leverage the reactivity of the phenothiazine core to build fused heterocyclic structures. One such example is the synthesis of (4a,12a-dihydro-12H-benzo researchgate.netresearchgate.netduke.edubeilstein-archives.orgthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone. researchgate.net The construction of these elaborate molecules highlights the utility of phenothiazine derivatives as building blocks in the synthesis of novel materials with unique structural and electronic properties. researchgate.net

Another strategy for accessing polycyclic aromatic compounds involves the use of thiepine precursors. beilstein-journals.org For example, dinaphthothiepine bisimides and their corresponding S-oxides have been synthesized as soluble precursors to perylene bisimides. beilstein-journals.org The final step involves a thermally induced ring contraction and extrusion of the sulfur atom to generate the target polycyclic aromatic system. beilstein-journals.org While not a direct reaction of this compound, this "precursor approach" demonstrates a related strategy where a sulfur-containing heterocyclic system is used to construct a complex polycyclic structure. beilstein-journals.org

Spectroscopic and Advanced Analytical Characterization of 3h Phenothiazin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a window into the atomic-level structure of 3H-phenothiazin-3-one, revealing information about the connectivity of atoms and their chemical environments.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), displays a series of signals corresponding to the seven protons attached to its aromatic rings. rsc.org The chemical shifts (δ) of these protons are influenced by their local electronic environments, which are in turn governed by the presence of the electron-withdrawing carbonyl group and the electron-donating sulfur and nitrogen atoms within the tricyclic system.

In a typical ¹H NMR spectrum of this compound, the aromatic protons resonate in the downfield region, generally between δ 6.70 and 7.90 ppm. rsc.org For instance, a reported spectrum shows a multiplet at δ 7.90–7.87 ppm (1H), a doublet at δ 7.60 ppm (1H, J = 10.0 Hz), a multiplet at δ 7.49–7.45 ppm (3H), a doublet of doublets at δ 6.92 ppm (1H, J = 10.0, 2.0 Hz), and a doublet at δ 6.73 ppm (1H, J = 2.0 Hz). rsc.org The coupling constants (J values) provide valuable information about the spatial relationship between neighboring protons, aiding in the assignment of specific protons to their respective positions on the phenothiazine (B1677639) core. The complexity of the spectrum arises from the coupling between adjacent protons on the benzene (B151609) and quinoneimine rings.

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Proton Assignment (Tentative) |

|---|---|---|---|---|

| 7.90–7.87 | m | - | 1H | Aromatic Protons |

| 7.60 | d | 10.0 | 1H | |

| 7.49–7.45 | m | - | 3H | |

| 6.92 | dd | 10.0, 2.0 | 1H | |

| 6.73 | d | 2.0 | 1H | Aromatic Proton |

Data sourced from a study by Li et al. rsc.org

The ¹³C NMR spectrum of this compound provides a detailed map of the carbon framework, with each unique carbon atom giving rise to a distinct signal. rsc.orgoup.com The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms, offering insights into the electronic structure of the molecule.

The spectrum of this compound typically shows twelve distinct signals corresponding to the twelve carbon atoms in the molecule. rsc.org The carbonyl carbon (C-3) is characteristically found at a very downfield chemical shift, often around δ 182.5 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. rsc.org The other carbon atoms of the aromatic rings resonate in the region of approximately δ 120.0 to 146.5 ppm. rsc.org

The assignment of specific ¹³C NMR signals to individual carbon atoms in the this compound skeleton is a complex task that often relies on a combination of techniques, including comparison with related structures and computational studies. The chemical shifts are directly correlated with the electron density at each carbon atom. Carbons in electron-rich environments are more shielded and appear at higher fields (lower δ values), while those in electron-deficient environments are deshielded and appear at lower fields (higher δ values).

The electron-withdrawing nature of the carbonyl group and the imine nitrogen, along with the electron-donating character of the sulfide (B99878) bridge, creates a distinct pattern of electron distribution across the carbon skeleton. This is reflected in the observed chemical shifts. For example, the carbon atom at position 1 (C-1) is reported to have a chemical shift of approximately 139.9 ppm. oup.com

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-3 (Carbonyl) | 182.5 |

| C-4a/C-5a/C-10a (Quaternary) | 120.0 - 146.5 |

| C-1 | |

| C-2 | |

| C-4 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-9 | |

| C-10b (Quaternary) | |

| C-11a (Quaternary) | |

| C-12a (Quaternary) |

Exemplary data based on reported values. rsc.org

The introduction of substituents onto the this compound core can significantly alter the ¹³C chemical shifts. oup.com The magnitude and direction of these changes depend on the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent. For instance, the introduction of a methyl group, which is weakly electron-donating, at various positions on the ring system leads to predictable shifts in the signals of the nearby carbon atoms. oup.com These substituent-induced chemical shifts (SCS) are a valuable tool for confirming the position of substituents and for understanding the transmission of electronic effects through the conjugated system.

For example, a methyl group at the C-2 position influences the chemical shifts of the adjacent carbons, C-1 and C-3, as well as other carbons in the ring system, providing a fingerprint of its location. oup.com Similarly, the replacement of the sulfur atom with an oxygen atom to form 3H-phenoxazin-3-one results in notable changes in the ¹³C NMR spectrum, reflecting the different electronegativity and electron-donating ability of oxygen compared to sulfur. oup.com

¹³C NMR Spectral Analysis and Carbon Skeleton Electronic Structure

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is particularly crucial for the unambiguous identification of this compound. rsc.org HRMS instruments can measure the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of the exact molecular formula of the compound. For this compound, with the molecular formula C₁₂H₇NOS, the calculated exact mass of the protonated molecule [M+H]⁺ is 214.0321. rsc.org Experimental HRMS data showing a measured m/z value very close to this calculated value, such as a reported finding of m/z 214.0322, provides strong evidence for the correct elemental composition and confirms the identity of the compound. rsc.org

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₂H₈NOS]⁺ ([M+H]⁺) | 214.0321 | 214.0322 |

Data from a high-resolution mass spectrometry analysis. rsc.org

Fragmentation Patterns and Structural Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pathways of this compound, providing insights into its structural composition. The electron ionization mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation of this compound under mass spectrometry conditions follows predictable pathways for heterocyclic ketones. The molecular ion [M]⁺ is observed at a mass-to-charge ratio (m/z) of 213, consistent with its molecular formula C₁₂H₇NOS. nih.gov A prominent fragment is typically observed at m/z 185. This major fragment corresponds to the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the parent ion, a characteristic fragmentation for ketone-containing compounds. nih.gov Another significant fragment is seen at m/z 141. nih.gov This can be rationalized by the subsequent loss of a thioformyl (B1219250) radical (•CHS) or related sulfur-containing species from the [M-CO]⁺ fragment. These fragmentation patterns are instrumental in confirming the core structure of the molecule.

| Fragment Type | m/z (Mass-to-Charge Ratio) | Corresponding Loss from Parent Ion |

| Molecular Ion [M]⁺ | 213 | - |

| [M - CO]⁺ | 185 | Loss of Carbon Monoxide (CO) |

| Fragment Ion | 141 | Further fragmentation |

Data derived from PubChem nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting the vibrations of its chemical bonds. vulcanchem.com The IR spectrum provides clear evidence for the key structural features of the compound. nih.govbeilstein-journals.org

The analysis of the IR spectrum of this compound allows for the identification of its characteristic functional groups. nih.gov The most prominent absorption is the strong band corresponding to the carbonyl (C=O) group stretch, which is typically found in the region of 1740-1685 cm⁻¹ for α,β-unsaturated ketones. libretexts.org The carbon-nitrogen double bond (C=N) of the imine group integrated within the heterocyclic ring system exhibits a stretching vibration in the 1690-1640 cm⁻¹ range. The C-S-C (thioether) linkage, a defining feature of the phenothiazine core, shows stretching vibrations that are typically weaker and appear in the fingerprint region of the spectrum. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C in-ring stretching vibrations appear in the 1600-1400 cm⁻¹ region. libretexts.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| Carbonyl (C=O) | 1740 - 1685 | Stretch |

| Imine (C=N) | 1690 - 1640 | Stretch |

| Aromatic C-C | 1600 - 1400 | In-ring Stretch |

| Thioether (C-S-C) | ~ 700 | Stretch |

Data derived from general spectroscopic principles and analysis of related structures nih.govlibretexts.orgutdallas.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. This compound possesses an extensive chromophore arising from its conjugated tricyclic system that includes the benzene ring, the imine, and the α,β-unsaturated ketone moiety. This extended conjugation results in absorption of light in the visible region of the electromagnetic spectrum. beilstein-journals.org Derivatives of this compound are known to be colored, absorbing light intensely in the 400–550 nm range. beilstein-journals.org The electronic spectrum is also characterized by absorptions in the UV region corresponding to π→π* transitions of the aromatic system.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, sulfur) in the compound. This data is used to confirm the empirical and molecular formula. For this compound, the molecular formula is established as C₁₂H₇NOS, with a corresponding molecular weight of approximately 213.26 g/mol . nih.govchemscene.com The theoretical elemental composition is calculated from this formula.

| Element | Symbol | Atomic Mass | Count | Mass Percent |

| Carbon | C | 12.011 | 12 | 67.59% |

| Hydrogen | H | 1.008 | 7 | 3.31% |

| Nitrogen | N | 14.007 | 1 | 6.57% |

| Oxygen | O | 15.999 | 1 | 7.50% |

| Sulfur | S | 32.06 | 1 | 15.04% |

Calculated based on the molecular formula C₁₂H₇NOS nih.govchemscene.com

X-ray Crystallography for Solid-State Structural Determination

The phenothiazine core is characteristically non-planar and adopts a folded conformation along the N-S axis. mdpi.com X-ray studies on various phenothiazine derivatives show that this folding angle can vary depending on the nature and position of substituents. mdpi.com For instance, in a related derivative, the bending angle in the phenothiazine core was found to be approximately 126.87°. mdpi.com The molecular structure of a phenoxazine (B87303) analogue, which is structurally similar but contains an oxygen atom instead of sulfur, has been determined, providing a model for expected bond parameters. beilstein-journals.orgnih.gov

The table below presents selected bond lengths and angles from a related phenoxazine derivative to approximate the geometry of the this compound ring system. It is important to note that these values are for an analogous, not identical, compound.

| Parameter | Atoms Involved | Value | Compound |

| Bond Length | N(1)–C(11) | 1.3061(19) Å | 6,8-di-tert-butyl-2-(o-nitrophenylamino)-3H-phenoxazin-3-one |

| Bond Length | N(1)–C(14) | 1.3836(18) Å | 6,8-di-tert-butyl-2-(o-nitrophenylamino)-3H-phenoxazin-3-one |

| Bond Length | O(23)–C(4) (analogous to S-C) | 1.2314(19) Å | 6,8-di-tert-butyl-2-(o-nitrophenylamino)-3H-phenoxazin-3-one |

| Bond Angle | C(11)–N(1)–C(14) | 117.55(12) ° | 6,8-di-tert-butyl-2-(o-nitrophenylamino)-3H-phenoxazin-3-one |

Data from a related phenoxazine compound as a structural analogue beilstein-journals.orgnih.gov

Planarity and Aromaticity Assessment

The planarity and aromaticity of the this compound molecular structure are critical factors influencing its electronic properties, reactivity, and potential applications. Theoretical and experimental studies have provided insights into the geometry and electron distribution of this heterocyclic system.

Molecular Planarity

While a complete, experimentally determined crystal structure for the parent this compound is not extensively reported in the reviewed literature, computational studies and analyses of related derivatives provide significant insights into its planarity. oup.com Density Functional Theory (DFT) calculations are commonly employed to predict the optimized geometry of phenothiazine derivatives. researchgate.netmdpi.com

Studies on similar structures, such as 3H-phenoxazin-3-one, which is an oxygen analogue, reveal that the geometry of the core fragment is largely planar. beilstein-journals.org In the case of some substituted phenothiazine derivatives, X-ray diffraction has confirmed specific bending angles within the central ring. For example, a derivative studied by one research group exhibited experimental bending angles of 98.31° and 124.47° in the middle phenothiazine ring. mdpi.com Another study on a spiro-dimer of a 1H-phenothiazin-1-one derivative involved X-ray analysis to determine its crystal structure. rsc.org

Computational models, such as those using the B3LYP/6-31G(d,p) level of theory, have been used to calculate the geometric parameters of phenothiazine derivatives, which have shown good agreement with experimental data from single-crystal XRD where available. researchgate.netmdpi.com These theoretical approaches are crucial for understanding the three-dimensional structure in the absence of direct experimental data for this compound itself.

Aromaticity

The aromaticity of this compound is a complex interplay between the fused benzene ring, the thiazine (B8601807) ring, and the quinone-imine moiety. The presence of the sulfur and nitrogen heteroatoms, along with the carbonyl group, significantly influences the electron delocalization across the tricyclic system.

Quantum-mechanical calculations, including DFT and Hirshfeld charge analysis, have been utilized to understand the electronic structure and reactivity of phenothiazine derivatives. nih.gov These calculations help in assessing the distribution of electron density and identifying reactive centers within the molecule. For instance, in derivatives of 3H-phenoxazin-3-one, the distribution of electronic density shows the largest positive charge is concentrated at the C(2) atom. beilstein-journals.org

The aromatic character of the phenothiazine nucleus can be affected by substitution. For example, N-phosphorylation or oxidation of the sulfur atom can reduce the electron density on the flanking benzene rings. mdpi.com This modulation of aromaticity is a key aspect of the chemical reactivity of these compounds.

The following table summarizes key computational parameters often used to assess the planarity and electronic nature of molecules like this compound, based on studies of related compounds.

| Parameter | Typical Method of Determination | Significance for this compound |

| Dihedral Angles | X-ray Crystallography, DFT Calculations | Indicates the degree of folding or planarity of the central thiazine ring. |

| Bond Lengths | X-ray Crystallography, DFT Calculations | Deviations from standard single/double bond lengths suggest electron delocalization and aromatic character. |

| Hirshfeld Charges | DFT Calculations | Reveals the distribution of electron density and helps predict sites of nucleophilic or electrophilic attack. nih.gov |

| HOMO-LUMO Gap | UV-Vis Spectroscopy, DFT Calculations | Provides information about the electronic transitions and overall electronic stability of the molecule. researchgate.net |

Further theoretical investigations, such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) calculations, could provide more quantitative measures of the aromaticity of the individual rings within the this compound structure.

Electronic Structure and Computational Chemistry of 3h Phenothiazin 3 One

Molecular Orbital (MO) Theory Calculations

Molecular Orbital (MO) theory is a fundamental tool for describing the electronic structure of molecules. utah.edu It posits that electrons are not assigned to individual atomic bonds but are treated as moving under the influence of all the nuclei in the molecule, occupying molecular orbitals that can extend over the entire molecule. utah.edu Both semi-empirical and more advanced ab initio methods are employed to approximate solutions to the Schrödinger equation and elucidate the electronic nature of 3H-phenothiazin-3-one.

Semi-empirical quantum mechanical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to streamline calculations. uni-muenchen.denih.gov Methods such as Austin Model 1 (AM1) and Parametric Model 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation, which makes them computationally fast and suitable for large molecules. uni-muenchen.denih.govscielo.org.mx These methods are widely used to predict various molecular properties, including heats of formation, geometries, and electronic characteristics. scielo.org.mxresearchgate.net While PM3 is generally considered a reparameterization and improvement of AM1, both have been successfully applied to study amine-containing compounds and their electronic properties. nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. irjweb.com The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, govern the molecule's behavior in chemical reactions. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and polarizability. irjweb.com A small energy gap generally signifies high chemical reactivity and low kinetic stability. irjweb.com

Computational methods, including semi-empirical approaches, are used to calculate the energies of these frontier orbitals. For phenothiazine (B1677639) derivatives, theoretical studies show that the HOMO is typically localized on the electron-donating phenothiazine ring system, while the LUMO distribution depends on the specific substituents attached to the core structure. rsc.org

Table 1: Representative Frontier Orbital Energies for Phenothiazine-Based Compounds (Note: Data below is illustrative of typical values for phenothiazine derivatives calculated using Density Functional Theory (DFT), as specific AM1/PM3 data for the parent this compound is not readily available in the provided sources.)

| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenothiazine Derivative 1 (DFT) | -6.29 | -1.81 | 4.48 |

| Phenothiazine Derivative 2 (DFT) | -5.75 | -3.54 | 2.21 |

| Phenothiazine Derivative 3 (DFT) | -6.02 | -3.77 | 2.25 |

This table presents typical frontier orbital energy values for different phenothiazine derivatives as calculated by DFT methods. The energy gap is a key indicator of molecular reactivity. irjweb.comrsc.org

Semi-empirical calculations provide valuable information on the distribution of electron charge throughout a molecule. oup.comarxiv.org The charge density is a fundamental property that dictates a molecule's electrostatic potential and its interaction with other chemical species. Early studies on this compound using the Complete Neglect of Differential Overlap (CNDO/2) method, another semi-empirical approach, have detailed the π-electron and total electron densities at various atomic positions. oup.com These calculations reveal the charge distribution in the ground state, highlighting the electrophilic and nucleophilic centers within the molecule. For instance, the oxygen atom of the carbonyl group carries a significant negative charge, making it a nucleophilic site, while the adjacent carbon atom is electron-deficient. oup.com

Table 2: CNDO/2 Calculated Electron Densities for this compound

| Atom Position | π-Electron Density | Total Electron Density |

| C-1 | 0.9328 | 3.9317 |

| C-2 | 1.0505 | 4.0267 |

| C-3 | 0.8171 | 3.7381 |

| C-4 | 1.0094 | 3.9682 |

| C-4a | 0.9934 | 3.9113 |

| N-5 | 1.8318 | 5.2341 |

| C-5a | 0.9829 | 3.9515 |

| C-6 | 1.0125 | 3.9937 |

| C-7 | 0.9890 | 3.9774 |

| C-8 | 1.0181 | 3.9995 |

| C-9 | 0.9796 | 3.9619 |

| C-9a | 0.9634 | 3.9048 |

| S-10 | 1.9367 | 6.1362 |

| O (on C-3) | 1.3448 | 6.3059 |

Data sourced from CNDO/2 molecular orbital calculations. oup.com These values indicate the electron distribution across the atoms of the this compound molecule.

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure of molecules. scienceopen.comrsdjournal.org Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. nih.gov For phenothiazine and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP, provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. mdpi.comemerald.comgrafiati.com These studies confirm the bent-core structure of the phenothiazine ring system and are instrumental in analyzing how substituents affect the molecule's electronic behavior and spectroscopic output. mdpi.com

Semi-Empirical Methods (e.g., AM1, PM3) for Electronic Properties

Quantum Chemical Parameters and Reactivity Prediction

Quantum chemical calculations provide a suite of parameters that act as descriptors for predicting molecular reactivity. scienceopen.comresearchgate.net Based on the energies of the frontier orbitals (HOMO and LUMO), several key reactivity indices can be determined through Koopmans' theorem, including:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

These parameters quantify a molecule's ability to donate or accept electrons and its resistance to changes in electron distribution, thereby predicting its behavior in chemical reactions. irjweb.comresearchgate.net For instance, molecules with high electrophilicity index values are considered strong electrophiles. researchgate.net

A significant application of computational chemistry is the ability to predict spectroscopic properties and correlate them with experimental data. Time-Dependent Density Functional Theory (TD-DFT) is particularly effective for calculating the electronic absorption spectra (UV-Vis) of molecules. emerald.comchalcogen.ro By calculating the excitation energies and oscillator strengths for electronic transitions (primarily HOMO → LUMO), TD-DFT can predict the absorption maxima (λmax). chalcogen.ro These theoretical predictions often show strong agreement with experimental spectra, helping to assign specific absorption bands to particular electronic transitions. mdpi.comemerald.com

Furthermore, DFT calculations are used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.gov By comparing the theoretically calculated chemical shifts with those obtained experimentally, researchers can validate the proposed molecular structure and gain a more detailed understanding of the electronic environment of the nuclei. nih.govijcce.ac.ir

Influence of Substituents on Electronic Structure

The electronic structure of the this compound core is highly sensitive to the nature and position of substituents. The introduction of different functional groups can significantly alter the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and consequently, the chemical reactivity and photophysical properties of the molecule. nih.govubbcluj.ronih.gov Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these substituent effects. nih.govubbcluj.roresearchgate.net

General Principles

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). According to frontier molecular orbital theory, EDGs generally increase the energy of the HOMO, while EWGs lower the energy of the LUMO. nih.gov This modulation of the frontier orbital energies directly impacts the HOMO-LUMO energy gap, a critical parameter that influences the molecule's electronic transitions and kinetic stability. missouristate.edu A smaller HOMO-LUMO gap typically corresponds to a red-shift (bathochromic shift) in the absorption spectra, indicating that less energy is required for electronic excitation. nih.gov

Analysis of Specific Substituent Effects

Detailed computational analyses on phenothiazine derivatives have provided specific data on how substituents modify the electronic landscape.

Charge Distribution:

The introduction of substituents causes a significant redistribution of charge within the phenothiazine framework. DFT calculations and Hirshfeld charge analysis on 3-N′-arylaminophenothiazine cations show that a positive charge is delocalized throughout the molecule. nih.gov The degree of this delocalization and the specific charge on each atom are influenced by the substituents on the aryl ring. nih.gov For example, the charge distribution in the phenothiazine fragment is altered upon the introduction of an arylamine substituent at the 3-position. nih.gov

To illustrate the effect of different substituents on the charge distribution in the phenothiazine cation, Hirshfeld charges were calculated using DFT (B3LYP/6-311++G(d,p)). nih.gov

| Compound/Substituent | Atom | Hirshfeld Charge (e) |

| Unsubstituted Phenothiazine Cation | C(3) | +0.134 |

| C(7) | +0.134 | |

| Phenylamino-substituted Cation | C(3) | +0.089 |

| C(7) | +0.142 | |

| (4-Aminophenyl)amino-substituted Cation | C(3) | +0.086 |

| C(7) | +0.138 | |

| (4-(tert-Butoxycarbonyl)phenyl)amino-substituted Cation | C(3) | +0.091 |

| C(7) | +0.144 |

Data sourced from a study on 3-N′-arylaminophenothiazine cations. nih.gov

This data reveals that the introduction of an arylamino group at the C(3) position reduces its positive charge compared to the unsubstituted phenothiazine cation, while the charge at the C(7) position is slightly increased. nih.gov This redistribution is crucial for understanding the reactivity of the molecule, as a more significant positive charge on a carbon atom promotes nucleophilic attack at that site. nih.gov

Frontier Orbitals and HOMO-LUMO Gap:

The energies of the HOMO and LUMO are directly modulated by substituents. In 3-N′-arylaminophenothiazine cations, the HOMO is delocalized across the entire phenothiazinium system, including the N-aryl substituent. nih.gov The LUMO, which is associated with the positive charge, also shows delocalization into the aniline (B41778) portion of the substituent. nih.gov This delocalization confirms the presence of an extended π-system. nih.gov

DFT calculations have been used to determine the HOMO-LUMO energy gaps for various phenothiazine derivatives. A study on dyes with two phenothiazine units linked by alkyl chains of varying lengths provides insight into how structural modifications affect these electronic parameters. pusan.ac.kr

| Dye (Linker) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| C4 (Butane) | -5.34 | -2.51 | 2.83 |

| C6 (Hexane) | -5.32 | -2.50 | 2.82 |

| C8 (Octane) | -5.31 | -2.50 | 2.81 |

Calculations performed at the B3LYP/6-31G(d) level of theory. pusan.ac.kr

These results show a slight decrease in the HOMO-LUMO gap as the alkyl chain linker becomes longer. pusan.ac.kr

In a separate study on 3-aryl-10H-phenothiazines, the electronic effects of substituents on the aryl ring were correlated with Hammett-Taft parameters, demonstrating a clear transmission of electronic effects to the phenothiazine core. ubbcluj.ro The oxidation potentials, which are related to the HOMO energy, were shown to vary systematically with the electron-donating or electron-withdrawing nature of the substituent. ubbcluj.ro

Furthermore, research on (E)-3-(2-alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones used DFT calculations to rationalize the reactivity and redox properties. researchgate.net The electron chemical potential (μ), which is related to the HOMO and LUMO energies, was found to reflect the electrophilicity of the molecules. For example, a model with a meta-nitrophenyl substituent (a strong EWG) exhibited the lowest electron chemical potential value (-5.00 eV), indicating its high electrophilicity. researchgate.net

The influence of substituents on the electronic structure is a key factor in tuning the properties of this compound derivatives for various applications, from dyes to pharmaceuticals. nih.govubbcluj.ro

Reactivity and Redox Chemistry of 3h Phenothiazin 3 One

Oxidation and Reduction Pathways

The redox behavior of 3H-Phenothiazin-3-one is characterized by the interplay between the phenothiazine (B1677639) nucleus and the α,β-unsaturated ketone moiety. The phenothiazine ring system is susceptible to oxidation, while the carbonyl group and the conjugated double bonds can undergo reduction.

The oxidation of the phenothiazine core typically proceeds through a one-electron transfer to form a relatively stable radical cation. cdnsciencepub.com This radical cation can then undergo further oxidation. In the case of this compound, this process can be utilized in photocatalysis. For instance, it has been identified as an effective photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides. cdnsciencepub.com This suggests a pathway where this compound is excited by light, leading to the formation of a reactive species capable of facilitating the oxidation of a substrate.

Reduction pathways for this compound would be expected to involve the carbonyl group and the conjugated system. As with other α,β-unsaturated ketones, reduction can occur at the carbonyl group to form a secondary alcohol or at the carbon-carbon double bond. The specific pathway would depend on the reducing agent and reaction conditions.

The electrochemical behavior of phenothiazine derivatives has been extensively studied, typically revealing reversible or quasi-reversible one-electron oxidation steps. researchgate.netchemrxiv.org The first oxidation event corresponds to the formation of a cation radical, and a second oxidation can lead to a dication. chemrxiv.org For phenothiazine itself, the anodic oxidation is a one-electron diffusion-controlled process. cdnsciencepub.com

| Phenothiazine Derivative | First Oxidation Potential (Epa1 vs. Ag/AgCl) | Second Oxidation Potential (Epa2 vs. Ag/AgCl) | Reversibility |

|---|---|---|---|

| Phenothiazine | ~0.5-0.7 V | - | Reversible |

| N-substituted Phenothiazines | Variable (depends on substituent) | Variable | Often Reversible |

| 3,7-disubstituted Phenothiazines | Variable (depends on substituents) | Variable | Variable |

Note: The values presented are generalized from various studies on phenothiazine derivatives and are for illustrative purposes. Specific potentials vary with experimental conditions.

The redox activity of phenothiazine derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. researchgate.net Conversely, electron-withdrawing groups, such as the carbonyl group in this compound, are expected to increase the oxidation potential, making it more difficult to oxidize. nih.gov

The stability of the resulting radical cation is also a crucial factor. Substituents that can delocalize the positive charge and unpaired electron will stabilize the radical cation, favoring the oxidation process. The planarity of the phenothiazine ring system can also be affected by substituents, which in turn can influence the electronic communication and redox properties.

Reactions at the Carbonyl Group

The carbonyl group in this compound is part of an α,β-unsaturated ketone system, which confers specific reactivity. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com Common reactions at the carbonyl group include:

Nucleophilic Addition: Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation would yield a tertiary alcohol. The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the adjacent aromatic system.

Reduction: The carbonyl group can be reduced to a hydroxyl group using various reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation Reactions: The carbonyl group can react with primary amines and their derivatives to form imines (Schiff bases) or with other active methylene (B1212753) compounds in condensation reactions.

Nucleophilic and Electrophilic Reactivity

The conjugated system in this compound presents multiple sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The electron-deficient nature of the α,β-unsaturated system makes the β-carbon (C2 position) susceptible to nucleophilic attack in a Michael-type addition. This has been demonstrated in the synthesis of 2-thio-substituted-3H-phenothiazin-3-ones, where a thiol adds to the C2 position. researchgate.net

Electrophilic Reactivity: The phenothiazine ring is generally electron-rich and prone to electrophilic substitution. The nitrogen and sulfur heteroatoms, along with the fused benzene (B151609) rings, activate the system towards electrophiles. In phenothiazine itself, the positions para to the nitrogen atom (positions 3 and 7) are the most reactive towards electrophilic attack. nih.gov However, in this compound, the presence of the deactivating carbonyl group at position 3 would likely direct incoming electrophiles to other positions on the ring system, such as the other benzene ring. The nitrogen atom can also act as a nucleophile, participating in reactions with electrophiles.

Degradation Studies and Stability in Various Media

Specific degradation and stability studies for this compound are not extensively documented in the reviewed literature. However, the stability of the parent phenothiazine and its derivatives has been investigated under various conditions.

Phenothiazines are known to be sensitive to light and air. nih.govcore.ac.uk Photodegradation can occur, often involving the formation of the radical cation and subsequent reactions. nih.gov The presence of the α,β-unsaturated ketone system in this compound might influence its photochemical stability.

Structure Activity Relationships Sar of 3h Phenothiazin 3 One Derivatives

Theoretical Frameworks for SAR Analysis

Theoretical and computational methods are indispensable tools in modern medicinal chemistry for predicting the biological activity of compounds and elucidating their mechanisms of action at a molecular level. These frameworks allow for the high-throughput screening of virtual libraries and provide a rationale for observed SAR trends.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov The fundamental principle is that the variations in the biological activity of a set of molecules can be explained by differences in their physicochemical properties, which are encoded by molecular descriptors. nih.govubbcluj.ro For phenothiazine (B1677639) derivatives, QSAR studies have been instrumental in predicting their activity and identifying key structural features that govern their function. ubbcluj.ro

The process involves developing a model by correlating molecular descriptors—such as lipophilicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters (e.g., molar refractivity)—with experimentally determined biological activity. researchgate.net Various statistical methods are employed, including Multiple Linear Regression (MLR), Principal Components Analysis (PCA), and Artificial Neural Networks (ANN), to construct and validate these models. derpharmachemica.com A study on phenothiazine derivatives identified several descriptors as significant for predicting anti-Multi-Drug Resistance (MDR) activity, including the energy of the lowest unoccupied molecular orbital (E LUMO), lipophilicity (Log P), and molecular weight (MW). researchgate.net The resulting QSAR models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

| Descriptor | Physicochemical Property | Impact on Biological Activity | Reference |

|---|---|---|---|

| LogP | Lipophilicity/Hydrophobicity | Influences membrane permeability and interaction with hydrophobic pockets. A negative coefficient in some models suggests that increasing lipophilicity can decrease activity against MDR. | researchgate.net |

| E LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons; important for charge-transfer interactions with biological targets. | researchgate.net |

| MR | Molar Refractivity | A measure of molecular volume and polarizability, indicating the potential for van der Waals interactions. | researchgate.net |

| MW | Molecular Weight | Relates to the size of the molecule, which can affect diffusion and fit within a binding site. | researchgate.net |

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as a 3H-phenothiazin-3-one derivative) when bound to a second molecule (a receptor or enzyme). samipubco.com This technique provides detailed insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and pi-stacking. nih.govekb.eg

For phenothiazine derivatives, docking studies have been used to explore their binding modes with various biological targets, including cholinesterases, dopamine (B1211576) receptors, and protein kinases. nih.govoup.com For example, docking studies of phenothiazine derivatives with acetylcholinesterase (AChE) revealed that cytotoxic compounds can form Pi-Pi stacking interactions with key aromatic residues like Tyr337 and Trp86, which stabilizes their position in the binding site. nih.govbilkent.edu.tr Furthermore, specific functional groups on the derivatives can form crucial hydrogen bonds or steric interactions that enhance binding affinity. ekb.eg For instance, a carbonyl group was shown to form a Pi-cation interaction, similar to the reference inhibitor Huprine W, while protonated nitrogen in a piperazine (B1678402) ring can engage in important electrostatic interactions. nih.gov These simulations are vital for understanding the molecular basis of activity and for rationally designing modifications to improve binding and selectivity. researchgate.net

| Target | Type of Interaction | Interacting Residues (Example) | Significance | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Pi-Pi Stacking, Pi-Cation | Tyr337, Trp86, His447 | Stabilizes the ligand in the active site, contributing to inhibitory activity. | nih.govbilkent.edu.tr |

| Tubulin (Colchicine Site) | Hydrogen Bonding | Val181, Asn258, Val238 | The introduction of NH2 or indole (B1671886) moieties can enhance hydrogen bond formation, contributing to antitumor activity. | ekb.eg |

| Bcr-Abl Kinase | Hydrophobic Interaction, Hydrogen Bonding | Leu248, Ala269, Met318 | The phenothiazine moiety fits into a hydrophobic pocket while the NH group forms a hydrogen bond, crucial for kinase inhibition. | ekb.eg |

| Dopamine Receptors (D1/D2) | Irreversible Binding | Not specified | Isothiocyanate derivatives can form strong, irreversible bonds, making them useful as affinity labels for receptor studies. | oup.com |

Influence of Substituents on Biological Activities

The therapeutic potential of the this compound scaffold can be finely tuned by the introduction of various substituents. The nature, position, and size of these functional groups significantly modulate the molecule's electronic properties, conformation, and ability to interact with biological targets.

The placement and electronic nature of substituents on the phenothiazine ring system are critical determinants of biological activity. ubbcluj.ro The C-2 position, in particular, has been identified as a key site for modification. if-pan.krakow.pl The introduction of electron-withdrawing groups at this position has been shown to modulate activity significantly. For example, in studies of anti-MDR activity, the potency of phenothiazine derivatives was found to increase in the order of the C-2 substituent: -H < -Cl < -CF3. if-pan.krakow.pl This suggests that increasing the electron-withdrawing strength at this position enhances the desired biological effect.

Conversely, substituents that decrease lipophilicity, such as the introduction of a hydroxyl (-OH) group, have been observed to markedly lower the inhibition of MDR. if-pan.krakow.pl This highlights the importance of electronic effects in conjunction with properties like lipophilicity, which governs the ability of the compounds to cross cell membranes. if-pan.krakow.pl Quantum chemical calculations and DFT studies have further elucidated these relationships, showing how substituents alter the electron density distribution across the molecule, which in turn affects thermochemical parameters like ionization potential and proton affinity, impacting the molecule's reactivity and interaction with biological systems. nih.gov Derivatives of 3H-phenothiazin-3-ones with 2-thio-substituents have shown potent antibacterial properties, where the introduction of the alkylthio group activates the benzoquinoid ring, making it susceptible to further reactions that form the final active compound. beilstein-archives.org

| Substituent at C-2 | Electronic Effect | Observed Impact on Anti-MDR Activity | Reference |

|---|---|---|---|

| -H | Neutral | Baseline Activity | if-pan.krakow.pl |

| -Cl | Electron-withdrawing (moderate) | Increased Activity | if-pan.krakow.pl |

| -CF3 | Electron-withdrawing (strong) | Highest Activity | if-pan.krakow.pl |

The three-dimensional shape of a molecule is crucial for its interaction with a biological receptor. Steric hindrance occurs when the size and bulk of a substituent prevent the molecule from adopting the optimal conformation for binding. unina.itresearchgate.net In phenothiazin-3-one derivatives, bulky substituents can cause steric clashes with amino acid residues in the binding pocket of a target protein, thereby reducing binding affinity and biological activity. nih.gov Docking studies have visualized such steric interactions, for instance, between the phenyl group of a derivative and tyrosine residues (Tyr72, Tyr124) in a target's active site. nih.gov

Biological Activities and Mechanistic Studies of 3h Phenothiazin 3 One

Anticancer and Antiproliferative Activities

Phenothiazine (B1677639) derivatives have been extensively investigated for their potential as anticancer agents. tandfonline.comnih.gov These compounds exhibit promising activity against a range of cancer types, including lung carcinoma, glioblastoma, leukemia, and cancers of the breast, colon, and liver. nih.govmdpi.com Their therapeutic potential stems from multiple mechanisms of action, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with critical cellular processes.

A primary mechanism behind the anticancer effects of phenothiazine derivatives is their ability to suppress the proliferation of tumor cells and induce apoptosis (programmed cell death).